molecular formula C19H16O3 B12730606 (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one CAS No. 132828-22-9

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one

Cat. No.: B12730606
CAS No.: 132828-22-9
M. Wt: 292.3 g/mol
InChI Key: XEDXCCIPPOQHAP-OTLSHVCWSA-N
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Description

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one typically involves the condensation of 6-methoxy-4-chromanone with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one: Known for its unique structural features and biological activities.

    Flavonoids: Naturally occurring compounds with similar chromen-4-one structures, known for their antioxidant and anti-inflammatory properties.

    Coumarins: Another class of compounds with a similar core structure, used in various medicinal and industrial applications.

Uniqueness

This compound stands out due to its synthetic origin and the ability to introduce specific functional groups, allowing for tailored properties and applications. Its unique combination of structural features and biological activities makes it a valuable compound for research and development.

Properties

CAS No.

132828-22-9

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one

InChI

InChI=1S/C19H16O3/c1-21-16-10-11-18-17(12-16)19(20)15(13-22-18)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,15-9-

InChI Key

XEDXCCIPPOQHAP-OTLSHVCWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC/C(=C/C=C/C3=CC=CC=C3)/C2=O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=CC=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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